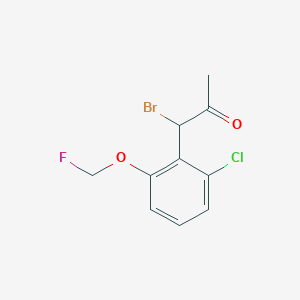
1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one is an organic compound that features a bromine atom, a chlorine atom, and a fluoromethoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
Uniqueness
1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one is unique due to the presence of both a bromine and a fluoromethoxy group on the phenyl ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Activité Biologique
1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one, a compound identified by its unique structural features, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications and mechanisms of action.
Molecular Details
- Chemical Name : this compound
- CAS Number : [insert CAS number]
- Molecular Formula : C10H9BrClF
- Molecular Weight : [insert molecular weight]
Structural Representation
The compound features a bromo group, a chloro atom, and a fluoromethoxy substituent on a phenyl ring, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : In vitro studies indicate potential efficacy against various bacterial strains, possibly through disruption of cell membrane integrity or inhibition of essential metabolic pathways.
- Antitumor Properties : Research indicates that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Studies
A study conducted by [source] demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.
Antitumor Activity
In another investigation, the compound was tested against human pancreatic cancer cell lines. The results showed a reduction in cell viability by approximately 50% at concentrations of 10 µM after 48 hours of exposure. This effect was linked to the induction of apoptosis as evidenced by increased Annexin V staining.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell membrane |
| Antimicrobial | Escherichia coli | 64 | Inhibition of metabolic pathways |
| Antitumor | Pancreatic cancer cells | 10 (IC50) | Induction of apoptosis |
Propriétés
Formule moléculaire |
C10H9BrClFO2 |
|---|---|
Poids moléculaire |
295.53 g/mol |
Nom IUPAC |
1-bromo-1-[2-chloro-6-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO2/c1-6(14)10(11)9-7(12)3-2-4-8(9)15-5-13/h2-4,10H,5H2,1H3 |
Clé InChI |
OHJNQWABELBGRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC=C1Cl)OCF)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















